![molecular formula C21H18N4O3S B2426561 3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-15-9](/img/structure/B2426561.png)
3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
This compound is a derivative of thieno[2,3-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The thieno[2,3-b]pyridine structure is a fused ring system that includes a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of a compound determines many of its properties. For instance, the presence of the amino group (-NH2) and the carboxamide group (-CONH2) in the compound could potentially allow it to participate in hydrogen bonding, which could affect its solubility and reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility would typically be determined experimentally .Scientific Research Applications
Anti-Alzheimer and Anti-COX-2 Activities
Compounds derived from 3-amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides, closely related to the chemical of interest, have been studied for their potential in treating Alzheimer's disease and for their anti-COX-2 properties. These studies include the synthesis and testing of various heterocyclic compounds (Attaby et al., 2009).
Antianaphylactic Activity
N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, structurally similar to the compound , have shown antianaphylactic activity in research. These compounds were synthesized and tested for their effectiveness in mitigating anaphylactic reactions (Wagner et al., 1993).
Dimeric Pyrrolo[2′,3′:4,5]thieno[2,3-b]Pyridines Synthesis
The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are similar in structure, with bleach has led to the creation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines. These compounds are of interest due to their unique structural properties and potential applications in chemical synthesis (Stroganova et al., 2019).
Biological Activity in Polyester Fiber Dyeing
A study on novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide, revealed their use in dyeing polyester fibers. These compounds demonstrated significant antioxidant, antitumor, and antimicrobial activities, potentially making them suitable for applications in sterile and biologically active fabrics (Khalifa et al., 2015).
Antiproliferative Activity
3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been identified as a class of compounds with antiproliferative properties, impacting enzymes like phospholipase C. Modifications of their structure have helped in understanding the relationship between their chemical structure and biological activity (van Rensburg et al., 2017).
Synthesis of Functionalized Thieno[2,3-b]pyridines
Research has been conducted on developing effective methods for synthesizing functionalized thieno[2,3-b]pyridines. These compounds, including 3-amino derivatives, have potential applications in various fields due to their unique structural properties (Dyachenko et al., 2019).
Antidepressant and Nootropic Agents
Compounds derived from 3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide have been synthesized and evaluated for their antidepressant and nootropic properties. This research is significant for the development of new central nervous system active agents (Thomas et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-27-13-3-6-17(28-2)16(11-13)24-20(26)19-18(22)14-4-5-15(25-21(14)29-19)12-7-9-23-10-8-12/h3-11H,22H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMMKYKSLRJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
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